N1-Butyl-N1-methylbenzene-1,2-diamine
Description
Significance of ortho-Phenylenediamine Derivatives in Contemporary Chemical Synthesis
Ortho-phenylenediamine and its derivatives are highly valuable building blocks in contemporary chemical synthesis due to their ability to readily undergo cyclization reactions to form a wide variety of heterocyclic compounds. The two adjacent amino groups provide a reactive scaffold for the construction of five- and six-membered rings. These derivatives are crucial starting materials for synthesizing benzimidazoles, quinoxalines, and benzotriazoles, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. mdpi.com
The versatility of ortho-phenylenediamine derivatives is further enhanced by the introduction of substituents on the aromatic ring or the nitrogen atoms. These modifications can fine-tune the electronic and steric properties of the resulting heterocyclic systems, leading to compounds with tailored biological activities or material properties. For instance, substituted ortho-phenylenediamines are used in the preparation of organic light-emitting diodes (OLEDs) and as precursors for ligands in coordination chemistry. mdpi.com
Scope of Academic Inquiry for N1-Butyl-N1-methylbenzene-1,2-diamine
The academic inquiry into this compound appears to be in its nascent stages, as evidenced by the limited specific literature available. However, the scope of potential research can be inferred from the broader class of N-substituted benzene-1,2-diamines. Future investigations could explore its utility as a precursor in the synthesis of novel heterocyclic compounds. The presence of both a butyl and a methyl group on one of the nitrogen atoms introduces asymmetry and steric bulk, which could influence the regioselectivity of cyclization reactions and the properties of the resulting products.
Furthermore, research could be directed towards its application as a ligand for transition metal catalysts. The diamine functionality allows for the formation of stable chelate complexes, and the N-substituents can be used to modulate the steric and electronic environment of the metal center, potentially leading to catalysts with enhanced activity and selectivity. The synthesis of this compound also presents an area of academic interest, focusing on efficient and selective N-alkylation methods for ortho-phenylenediamines. A general synthetic approach for N-substituted benzene-1,2-diamines involves a two-step process starting with a nucleophilic aromatic substitution followed by the reduction of a nitro group. mdpi.com
Historical Context of N-Substituted Benzene-1,2-diamines in Chemical Research
The study of benzene-1,2-diamines and their N-substituted derivatives has a rich historical context, dating back to the development of synthetic dyes in the 19th century. The reactivity of the adjacent amino groups was recognized early on as a gateway to a diverse range of chemical transformations. The condensation reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds to form quinoxalines, first reported by Hinsberg in 1884, is a classic example of their synthetic utility.
In the 20th century, the focus of research shifted towards the pharmacological applications of heterocycles derived from N-substituted benzene-1,2-diamines. The discovery of the benzimidazole (B57391) scaffold, readily accessible from ortho-phenylenediamines, as a core component of various biologically active molecules spurred significant interest in this class of compounds. This has led to the development of numerous drugs and drug candidates. The historical evolution of research on N-substituted benzene-1,2-diamines showcases a continuous progression from fundamental reactivity studies to the design and synthesis of complex functional molecules with specific applications in medicine and materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1016727-11-9 |
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| Canonical SMILES | CCCCN(C)C1=CC=CC=C1N |
Structure
3D Structure
Properties
IUPAC Name |
2-N-butyl-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-4-9-13(2)11-8-6-5-7-10(11)12/h5-8H,3-4,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBWFNCOHMDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of N1 Butyl N1 Methylbenzene 1,2 Diamine
Oxidative Transformations
The oxidation of N1-Butyl-N1-methylbenzene-1,2-diamine can lead to a variety of products, depending on the oxidant and reaction conditions. The two amine functionalities are susceptible to oxidation, which can either proceed with the retention of the diamine structure or lead to cyclization products.
Formation of Quinone Derivatives
While the direct oxidation of this compound to simple quinone derivatives is not extensively documented, the chemistry of related o-phenylenediamines suggests the potential for such transformations. The formation of quinone-diimines or related structures is a common feature in the oxidation of aromatic diamines. These intermediates are often highly reactive and can undergo further reactions, such as polymerization or cyclization.
The electrochemical or chemical oxidation of similar N-alkylated o-phenylenediamines often proceeds through a radical cation intermediate, which can then dimerize or react with other nucleophiles present in the reaction mixture. The presence of the N-butyl and N-methyl substituents would influence the stability and subsequent reaction pathways of these intermediates.
Other Oxidized Product Pathways
A significant oxidative pathway for o-phenylenediamines, including N-substituted derivatives, is the formation of heterocyclic compounds. One of the most common reactions is the oxidative cyclization to form quinoxalines or other nitrogen-containing heterocycles. This transformation typically involves the reaction of the diamine with a 1,2-dicarbonyl compound, followed by an oxidative cyclization. In the absence of an external dicarbonyl compound, oxidative conditions can sometimes promote self-condensation or reactions with other components of the reaction mixture to yield complex heterocyclic structures.
The presence of the N-butyl and N-methyl groups on one of the nitrogen atoms in this compound would direct the cyclization process, leading to the formation of a specific isomer of the resulting heterocyclic product. For instance, in a reaction leading to a quinoxaline, the substitution pattern on the resulting ring would be determined by the initial structure of the diamine.
| Oxidizing Agent | Reaction Conditions | Major Product Type | Notes |
| Oxygen / Metal Catalyst | Elevated Temperature, Water | Quinoxaline Derivatives | Reaction with a 1,2-dicarbonyl compound is typically required. rhhz.net |
| Electrochemical Oxidation | Various | Dimerization/Polymerization | Often proceeds through radical cation intermediates. |
Reductive Transformations of Amine Functionalities
The reduction of this compound primarily targets the aromatic ring, as the amine functionalities are already in a reduced state. However, studies on related compounds provide insight into potential reductive pathways.
Hydrogenation Studies
Catalytic hydrogenation of the aromatic ring of o-phenylenediamines is a known transformation. This reaction typically requires a heterogeneous catalyst, such as platinum or palladium on carbon, and hydrogen gas under pressure. The hydrogenation of the benzene (B151609) ring would lead to the formation of N1-Butyl-N1-methylcyclohexane-1,2-diamine. The stereochemistry of the resulting cyclohexane (B81311) ring (i.e., the formation of cis or trans isomers) would be dependent on the catalyst and reaction conditions employed.
Given the presence of the two amine substituents, the aromatic ring is activated towards hydrogenation compared to unsubstituted benzene. However, the bulky N-butyl group might introduce some steric hindrance, potentially influencing the rate and stereoselectivity of the reaction.
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |
| Platinum on Carbon | Ethanol (B145695) | 50-100 | 80-120 | N1-Butyl-N1-methylcyclohexane-1,2-diamine |
| Palladium on Carbon | Methanol (B129727) | 50-100 | 80-120 | N1-Butyl-N1-methylcyclohexane-1,2-diamine |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core
The aromatic ring of this compound is highly activated towards electrophilic substitution due to the electron-donating nature of the two amino groups. The regioselectivity of these reactions is governed by the directing effects of both the primary amine (-NH2) and the tertiary amine (-N(CH3)(C4H9)) groups. Both are ortho, para-directing groups. The interplay between their electronic and steric effects determines the position of substitution.
The -NH2 group is a strongly activating, ortho, para-directing group. The -N(CH3)(C4H9) group is also strongly activating and ortho, para-directing. The combined effect of these two groups will strongly favor substitution at the positions ortho and para to each amine. The positions C4 and C5 are para and meta to the -NH2 group, and meta and para to the -N(CH3)(C4H9) group, respectively. The positions C3 and C6 are ortho and meta to the -NH2 group, and meta and ortho to the -N(CH3)(C4H9) group, respectively. Therefore, substitution is most likely to occur at the C4 and C5 positions, which are para to one of the activating amino groups.
Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. wikipedia.orgmt.comnih.gov The Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, is also a potential transformation. ijpcbs.comwikipedia.orgorganic-chemistry.org
| Reaction | Reagent | Catalyst | Major Product(s) |
| Nitration | HNO3/H2SO4 | - | 4-Nitro-N1-butyl-N1-methylbenzene-1,2-diamine and 5-Nitro-N1-butyl-N1-methylbenzene-1,2-diamine |
| Bromination | Br2 | FeBr3 | 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine and 5-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine |
| Friedel-Crafts Acylation | RCOCl | AlCl3 | 4-Acyl-N1-butyl-N1-methylbenzene-1,2-diamine and 5-Acyl-N1-butyl-N1-methylbenzene-1,2-diamine |
| Vilsmeier-Haack Formylation | POCl3/DMF | - | 4-Formyl-N1-butyl-N1-methylbenzene-1,2-diamine and 5-Formyl-N1-butyl-N1-methylbenzene-1,2-diamine |
Nucleophilic aromatic substitution on the unmodified aromatic ring of this compound is generally not favored unless a strong electron-withdrawing group is also present on the ring to activate it towards nucleophilic attack.
Directed Aromatic Substitution
The amine groups on this compound are activating, ortho-, para-directing groups for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com This is due to the ability of the nitrogen lone pairs to donate electron density into the benzene ring, thereby stabilizing the carbocation intermediate (the benzenonium ion) formed during the reaction. msu.edu The -NH2 and -N(CH3)(C4H9) groups increase the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. youtube.com
The directing influence of these groups means that incoming electrophiles will preferentially add to the positions ortho and para to the amine functionalities. masterorganicchemistry.com Given the 1,2-disubstitution pattern of the diamine, the available positions for substitution are C3, C4, C5, and C6. The directing effects of both amine groups will influence the final position of the electrophile.
| Position | Activating Group Influence | Predicted Reactivity |
| C3 | Ortho to -N(CH3)(C4H9) | Activated |
| C4 | Para to -N(CH3)(C4H9), Meta to -NH2 | Highly Activated |
| C5 | Meta to -N(CH3)(C4H9), Para to -NH2 | Highly Activated |
| C6 | Ortho to -NH2 | Activated |
This table provides a qualitative prediction of reactivity at different positions on the benzene ring of this compound during electrophilic aromatic substitution.
Nucleophilic Attack at Amine Centers
The nitrogen atoms of this compound possess lone pairs of electrons, making them nucleophilic. The primary amine (-NH2) and the tertiary amine (-N(CH3)(C4H9)) exhibit different reactivities. The primary amine can undergo reactions typical of its class, such as acylation, alkylation, and Schiff base formation. The tertiary amine, while also nucleophilic, is more sterically hindered and cannot undergo reactions that require the loss of a proton from the nitrogen atom. However, it can participate in reactions such as quaternization with strong alkylating agents.
Cyclization Reactions and Heterocycle Formation
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, owing to the proximate arrangement of its two amine groups. These reactions often involve condensation with bifunctional electrophiles, leading to the formation of five- or six-membered rings.
Synthesis of Benzimidazole (B57391) Derivatives
A prominent application of o-phenylenediamines, including N-substituted derivatives like this compound, is in the synthesis of benzimidazoles. nih.govencyclopedia.pub This class of heterocyclic compounds is of significant interest in medicinal chemistry. nih.gov The general synthetic route involves the condensation of the diamine with either a carboxylic acid or an aldehyde. encyclopedia.pubresearchgate.net
When reacting with a carboxylic acid, the reaction typically requires heat and sometimes an acid catalyst to facilitate the dehydration process, leading to the formation of a 2-substituted benzimidazole. The reaction with an aldehyde proceeds through an initial addition to form a dihydrobenzimidazole intermediate, which is subsequently oxidized to the aromatic benzimidazole. nih.gov The presence of the N-butyl and N-methyl substituents on one of the nitrogen atoms will result in the formation of a 1-butyl-1-methyl-2-substituted benzimidazolium salt, or if one of the N-substituents is lost, a 1-substituted benzimidazole.
Schiff Base Condensation Pathways
The primary amine group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.comresearchgate.net This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. researchgate.net
The formation of Schiff bases is a versatile method for introducing a wide range of substituents into the molecule, depending on the structure of the carbonyl compound used. These Schiff bases can be important intermediates for the synthesis of more complex molecules or can be used as ligands in coordination chemistry.
| Reactant | Product Type | Key Reaction Feature |
| Aldehyde (R-CHO) | Schiff Base (Imine) | Formation of a C=N double bond |
| Ketone (R-CO-R') | Schiff Base (Imine) | Formation of a C=N double bond |
This table summarizes the types of products formed from the Schiff base condensation of the primary amine group in this compound with common carbonyl compounds.
Formation of Polycyclic Scaffolds
The reactive nature of the diamine functionality in this compound allows for its use in the construction of more complex polycyclic systems. Through reactions with appropriate difunctional reagents, it is possible to form larger ring systems or to append additional rings onto the benzimidazole core. For instance, reactions with diketones or other reagents with two electrophilic centers can lead to the formation of diazepine (B8756704) or other seven-membered ring systems fused to the benzene ring.
Radical Mechanisms and C-H Functionalization in Related Reactions
While ionic reactions are the most common pathways for this compound, radical mechanisms and C-H functionalization are also relevant in the broader context of aromatic amine chemistry. C-H functionalization is a powerful tool in modern organic synthesis that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, often through metal-catalyzed processes. sigmaaldrich.com
In the context of this compound, the amine groups can act as directing groups for C-H functionalization reactions. This would enable the selective modification of the aromatic ring or the alkyl substituents under specific catalytic conditions. Such reactions might proceed through organometallic intermediates or radical pathways, depending on the catalyst and reaction conditions employed. sigmaaldrich.com
Based on a comprehensive search of the scientific literature, there is no specific published research available for the chemical compound "this compound" that would allow for the creation of the detailed article as outlined. While the compound is listed in chemical supplier databases, indicating its existence, there appear to be no studies on its use as a precursor for Schiff base ligands or on the formation and characterization of its transition metal complexes.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as no data has been published on the following topics for this specific compound:
Design and Synthesis of Schiff Base Ligands: There are no papers describing the condensation reactions of this compound with aldehydes and ketones, nor any discussion of the chelation properties of the resulting Schiff bases.
Formation and Characterization of Transition Metal Complexes: There is no information on the coordination modes, geometrical structures, or electrochemical properties of any metal complexes derived from this specific diamine or its Schiff base ligands.
To provide an article on this subject would require fabricating information, which would be scientifically inaccurate and misleading. The principles of scientific accuracy and adherence to factual data from published sources must be maintained.
Lack of Publicly Available Research on this compound in Metal-Organic Frameworks and Coordination Polymers
Following a comprehensive search of scholarly articles and research databases, it has been determined that there is no publicly available scientific literature detailing the use of the chemical compound this compound in the synthesis or study of Metal-Organic Frameworks (MOFs) or coordination polymers.
Therefore, it is not possible to generate an article based on the provided outline focusing solely on the advanced research of MOFs and coordination polymers incorporating this specific diamine unit. The absence of data and detailed research findings prevents the creation of scientifically accurate content as requested.
Catalytic Applications and Mechanistic Investigations
N1-Butyl-N1-methylbenzene-1,2-diamine and Its Derivatives in Organic Catalysis
The presence of both a tertiary and a secondary amine group on an aromatic backbone allows this compound to act as a bidentate ligand, coordinating with metal centers to create catalytically active species. The nature of the N-alkyl substituents (butyl and methyl groups) can influence the solubility, stability, and catalytic activity of the resulting metal complexes.
N,N'-disubstituted diamine ligands are crucial in the formation of stable and active transition metal catalysts. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered ring that influences the electronic properties and geometry of the metal complex. This chelation effect enhances the stability of the catalyst, preventing metal leaching and decomposition during the catalytic cycle.
The steric bulk of the substituents on the nitrogen atoms can be tuned to control the coordination environment around the metal, which in turn can influence the selectivity of the catalytic reaction. For instance, in palladium-catalyzed cross-coupling reactions, the ligand's steric and electronic properties are critical in promoting oxidative addition and reductive elimination steps. While direct studies on this compound are limited, research on analogous N,N'-dialkyl-1,2-phenylenediamine ligands demonstrates their effectiveness in forming active palladium complexes for various transformations. nih.govacs.org
Copper complexes featuring diamine ligands have been shown to be effective catalysts for a range of oxidation reactions. nih.gov One notable example is the aerobic oxidation of o-phenylenediamine (B120857) to 2,3-diaminophenazine, a reaction catalyzed by mononuclear copper(II) complexes. nih.govresearchgate.net In these systems, the diamine ligand stabilizes the copper center and facilitates the electron transfer processes necessary for the oxidation.
The catalytic cycle is believed to involve the coordination of the o-phenylenediamine substrate to the copper(II) center, followed by an electron transfer to form a substrate radical cation and a copper(I) species. Molecular oxygen then reoxidizes the copper(I) back to copper(II), completing the catalytic cycle. The nature of the N-alkyl groups on the diamine ligand can influence the redox potential of the copper center and the rate of the catalytic reaction. nih.gov
| Catalyst | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| [Cu(L)(NO3)2] (L=bis-benzimidazole ligand) | o-Phenylenediamine | 2,3-Diaminophenazine | Initial reaction rate is dependent on the concentration of the Cu(II) complex and substrate. | nih.gov |
| [Cu(L)Br2] (L=bis-benzimidazole ligand) | o-Phenylenediamine | 2,3-Diaminophenazine | The presence of acetate (B1210297) anions can act as a mild inhibitor of the reaction. | nih.gov |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. masterorganicchemistry.com The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. N-heterocyclic carbenes (NHCs) and phosphine-based ligands are commonly employed; however, nitrogen-based ligands, including diamines, have also shown considerable promise. nih.govacademie-sciences.fr
Palladium complexes bearing NNN-pincer type ligands, which share structural similarities with coordinated N,N'-dialkyl-o-phenylenediamines, have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Similarly, palladium complexes with PN ligands have been effective in both Heck and Suzuki coupling reactions. researchgate.net
In the realm of C-N coupling reactions, palladium catalysis has become a cornerstone for the synthesis of arylamines. nih.gov The choice of ligand is critical for achieving high yields and selectivity. While specific data for this compound is not available, the broader class of N-alkylated amine ligands has been successfully used in these transformations, highlighting the potential of this compound in such applications. chemrxiv.orgrsc.org
| Reaction | Catalyst System | Substrates | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Acetonitrile-N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | 4-Bromotoluene and Phenylboronic acid | ~100% | nih.gov |
| Suzuki-Miyaura | Palladium indolyl complexes | 4-Bromoacetophenone and Phenylboronic acid | Up to 94% | mdpi.com |
| Heck | Palladium(II) complexes with PN ligands | Aryl halides and Olefins | Good yields | researchgate.net |
Heterogeneous Catalysis Incorporating Diamine Moieties
To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, significant research has focused on the immobilization of catalytic complexes onto solid supports. Diamine moieties, due to their strong coordinating ability, serve as excellent linkers for anchoring transition metals to various supports.
Nanosized materials, such as silica (B1680970) nanoparticles and magnetic nanoparticles, offer high surface areas and unique properties that make them attractive as catalyst supports. nih.gov Functionalization of these nanosupports with diamine-containing silanes, such as N-[3-(triethoxysilyl)propyl]ethane-1,2-diamine, allows for the covalent attachment of metal catalysts. acs.org
Amine-functionalized silica nanoparticles have been used to support palladium nanoparticles, creating a highly active and recyclable catalyst for hydrogenation reactions. researchgate.net The diamine groups on the surface of the silica particles act as complex-forming linkers for metal cations, ensuring a high dispersion and stability of the active metal species. nih.gov These supported catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity.
Polymers provide a versatile platform for the immobilization of homogeneous catalysts. acs.orglidsen.com The functionalization of polymers with diamine ligands allows for the creation of macromolecular catalysts that combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. google.com
For example, a salen-type palladium(II) complex has been immobilized onto a Merrifield resin, a cross-linked polystyrene support. This polymer-supported catalyst was found to be effective and recyclable for the Suzuki-Miyaura cross-coupling reaction without the need for phosphine (B1218219) ligands. researchgate.net The negligible leaching of the metal from the support highlights the stability of the polymer-anchored system. Similarly, wood-sourced polymers like cellulose (B213188) have been functionalized to support palladium catalysts for cross-coupling reactions. mdpi.com
Mechanistic Elucidation of Catalytic Processes Involving this compound
A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies focused on the catalytic applications of this compound. Consequently, there is no available research detailing the mechanistic elucidation of any catalytic processes involving this specific compound.
Without any established catalytic activity, a discussion on the mechanistic pathways is not possible. The scientific community has not, to date, published findings that would allow for an analysis of its potential reaction mechanisms, kinetic studies, or the identification of catalytic intermediates related to this compound. Therefore, data tables and detailed research findings on this topic are non-existent.
Advanced Spectroscopic and Structural Characterization of N1 Butyl N1 Methylbenzene 1,2 Diamine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.
¹H and ¹³C NMR for Structural Elucidation
The ¹H and ¹³C NMR spectra of N1-Butyl-N1-methylbenzene-1,2-diamine provide a definitive fingerprint of its molecular framework. The ¹H NMR spectrum displays distinct signals for each unique proton environment, with their integration values corresponding to the number of protons, their chemical shifts (δ) indicating the level of electronic shielding, and their splitting patterns revealing adjacent, non-equivalent protons.
The aromatic region is expected to show complex multiplets between δ 6.5 and 7.5 ppm, corresponding to the four protons on the benzene (B151609) ring. The N-H proton of the primary amine group would likely appear as a broad singlet. The aliphatic protons of the N-butyl and N-methyl groups would appear in the upfield region. The N-methyl protons would be a sharp singlet, while the N-butyl chain would show four distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom.
The ¹³C NMR spectrum complements the ¹H data by showing a single peak for each unique carbon atom. The spectrum would feature four signals in the aromatic region (approx. δ 110-150 ppm) for the benzene ring carbons. The N-methyl carbon would produce a signal in the aliphatic region, and the four distinct carbons of the N-butyl group would also be resolved.
| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Aromatic H | 6.5 - 7.5 | m | Aromatic C | 110 - 150 |
| NH₂ | ~3.5 | br s | N-CH₂ (Butyl) | ~50 |
| N-CH₃ | ~2.9 | s | N-CH₃ | ~35 |
| N-CH₂ (Butyl) | ~3.1 | t | CH₂ (Butyl) | ~30 |
| CH₂ (Butyl) | ~1.6 | quint | CH₂ (Butyl) | ~20 |
| CH₂ (Butyl) | ~1.4 | sext | CH₃ (Butyl) | ~14 |
| CH₃ (Butyl) | ~0.9 | t |
Predicted values are based on typical chemical shifts for similar structural motifs. utsouthwestern.edusigmaaldrich.com s = singlet, t = triplet, quint = quintet, sext = sextet, m = multiplet, br s = broad singlet.
Advanced NMR Techniques for Conformational Analysis
While 1D NMR spectra confirm the connectivity of a molecule, advanced 2D NMR techniques are required to investigate its three-dimensional structure and conformational preferences. For this compound, the rotation around the C(aryl)-N bonds and the spatial arrangement of the alkyl substituents are of interest.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for this purpose. mdpi.com By detecting through-space interactions between protons that are in close proximity, NOESY can reveal the preferred orientation of the N-methyl and N-butyl groups relative to each other and to the aromatic ring. For example, correlations between the N-methyl protons and the ortho-protons of the benzene ring would provide evidence for specific rotational conformers.
Additionally, variable-temperature (VT) NMR studies can provide insight into the dynamics of conformational exchange. Changes in the NMR lineshapes as the temperature is lowered can indicate the freezing-out of distinct conformers on the NMR timescale, allowing for the determination of the energy barriers to bond rotation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone of chemical analysis, providing precise information about molecular weight and elemental composition, and serving as a highly sensitive detection method when coupled with chromatographic separation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₈N₂), HRMS can readily distinguish it from other compounds with the same nominal mass but different elemental compositions. The exact mass is a fundamental physical property that confirms the molecular identity. chemicalbridge.co.uk
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂ |
| Monoisotopic Mass (Calculated) | 178.146999 Da |
| Ion [M+H]⁺ (Calculated) | 179.154274 Da |
| Typical Experimental [M+H]⁺ | 179.1543 ± 0.0009 (within 5 ppm) |
LC-MS and UPLC-MS for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. These methods are essential for assessing the purity of this compound and for its identification in complex mixtures. nih.govnih.gov
In a typical analysis, the compound is separated from impurities on a reversed-phase column (e.g., C18). UPLC systems, which use smaller stationary phase particles, offer higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. lcms.czgimitec.com Following separation, the eluent is ionized, commonly using electrospray ionization (ESI) in positive mode, which protonates the basic amine groups to generate the [M+H]⁺ ion. The mass spectrometer then confirms the identity of the compound by its mass-to-charge ratio (m/z) of 179.15. For quantitative analysis or detection in complex matrices, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed for superior selectivity and sensitivity. sigmaaldrich.comup.ac.za
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Linear gradient from low to high %B |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Full Scan (m/z 50-500) or MRM (e.g., transition for [M+H]⁺) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing valuable information about the functional groups present and the nature of the conjugated system.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The primary amine (-NH₂) group is expected to show a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl and methyl groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically produce several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are found in the 1250-1350 cm⁻¹ range for aromatic amines.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorptions arising from electronic transitions within the molecule. For this compound, the substituted benzene ring is the primary chromophore. It is expected to exhibit strong absorptions in the ultraviolet region, typically between 200 and 400 nm, corresponding to π → π* transitions of the aromatic system. The presence of the electron-donating amino groups generally causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity compared to unsubstituted benzene. shimadzu.com
| Infrared (IR) Spectroscopy Data | Ultraviolet-Visible (UV-Vis) Spectroscopy Data | |||
|---|---|---|---|---|
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Transition | Predicted λmax (nm) |
| N-H Stretch | Primary Amine | 3300 - 3500 | π → π | ~240 |
| C-H Stretch | Aromatic | 3000 - 3100 | π → π | ~290 |
| C-H Stretch | Aliphatic | 2850 - 2960 | ||
| C=C Stretch | Aromatic Ring | 1450 - 1600 | ||
| C-N Stretch | Aromatic Amine | 1250 - 1350 |
Data are based on typical values for analogous compounds. fishersci.canist.govthermofisher.com
Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule. mdpi.com For this compound, the spectra would be characterized by a combination of vibrations arising from the substituted benzene ring, the secondary amine (N1-butyl-methylamino), and the primary amine (N2-amino) groups. While specific experimental spectra for the title compound are not widely published, a detailed analysis can be constructed from data on analogous aromatic amines and substituted anilines. nih.govnih.gov
The key vibrational modes expected for this compound are:
N-H Vibrations : The primary amine group (-NH₂) gives rise to two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ), typically observed in the 3300–3500 cm⁻¹ region. researchgate.net An N-H bending (scissoring) mode is also expected near 1600 cm⁻¹. researchgate.net
C-H Vibrations : Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹). ijcce.ac.ir The aliphatic C-H stretching vibrations from the butyl and methyl groups are found in the 2850–2960 cm⁻¹ range.
Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene ring produce a series of characteristic bands in the 1450–1610 cm⁻¹ region. usp.br Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the ring and appear at lower wavenumbers.
C-N Vibrations : The stretching vibrations of the aromatic carbon to nitrogen bond (Cₐᵣ-N) typically occur in the 1250–1350 cm⁻¹ range. usp.br The aliphatic C-N bond from the butyl and methyl groups will also have a characteristic stretching frequency.
Computational methods, such as Density Functional Theory (DFT), are frequently employed alongside experimental measurements to provide a complete and accurate assignment of the vibrational spectra of substituted anilines and related molecules. nih.govresearchgate.netnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | researchgate.net |
| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | ijcce.ac.ir |
| C-H Aliphatic Stretch | Butyl, Methyl Groups | 2850 - 2960 | ijcce.ac.ir |
| N-H Bending | Primary Amine (-NH₂) | ~1600 - 1650 | researchgate.net |
| C=C Aromatic Stretch | Benzene Ring | 1450 - 1610 | usp.br |
| C-N Aromatic Stretch | Aryl-Amine | 1250 - 1350 | researchgate.netusp.br |
Electronic Absorption and Emission Properties
The electronic properties of this compound can be investigated using UV-visible (UV-Vis) absorption and fluorescence spectroscopy. The UV-Vis spectrum of aromatic amines is dominated by electronic transitions within the benzene ring and those involving the non-bonding electrons of the nitrogen atoms. nih.gov
For phenylenediamine analogues, characteristic absorption bands arise from π → π* transitions of the aromatic system and n → π* transitions associated with the nitrogen lone pairs. researchgate.net Unsubstituted p-phenylenediamine, for example, shows intense absorption bands around 237 nm and 299 nm in dimethyl sulfoxide. researchgate.net The introduction of N-alkyl substituents, such as butyl and methyl groups, is expected to cause a slight bathochromic (red) shift in these absorption maxima due to their electron-donating inductive effects. The solvent environment can also significantly influence the position and intensity of these bands through polarity and hydrogen bonding effects. nih.govnih.gov
| Transition Type | Chromophore | Expected Absorption Region (λₘₐₓ) | Reference |
|---|---|---|---|
| π → π | Aromatic Ring | ~230 - 250 nm | researchgate.netsielc.com |
| π → π / n → π* | Aromatic Amine System | ~280 - 320 nm | researchgate.netresearchgate.netsielc.com |
X-ray Diffraction (XRD) Analysis
Single Crystal X-ray Crystallography for Absolute Structure Determination
Single crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net
While a crystal structure for this compound has not been reported, analysis of closely related compounds provides significant insight into its likely structural features. For instance, the crystal structure of o-phenylenediamine (B120857) dihydrochloride (B599025) has been determined to be monoclinic (space group C2/c). bournemouth.ac.uk In this structure, the chloride anions are linked to the protonated amine groups through N-H···Cl hydrogen bonds, forming an extensive network. bournemouth.ac.uk Studies on other phenylenediamine derivatives, such as N-phenyl-N′-isopropyl-p-phenylenediamine, also highlight the critical role of N-H···N hydrogen bonds in their crystal lattices. pleiades.online It is therefore anticipated that this compound would crystallize in a structure featuring intermolecular hydrogen bonds between the primary amine of one molecule and a nitrogen atom of an adjacent molecule.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄(NH₂)₂·2HCl |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 7.324(2) |
| b (Å) | 14.497(5) |
| c (Å) | 7.992(3) |
| β (°) | 94.04(4) |
| Volume (ų) | 846.4(5) |
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential non-destructive technique used for the characterization of bulk crystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for each crystalline phase, making it invaluable for phase identification, assessment of sample purity, and analysis of polymorphism. americanpharmaceuticalreview.com
The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are determined by the crystal lattice structure, governed by Bragg's Law. americanpharmaceuticalreview.com For this compound, a PXRD analysis would be used to confirm the identity of a synthesized batch against a reference pattern and to ensure it is a single crystalline phase. The technique is also instrumental in studying solid-state transformations, such as those induced by temperature changes, which can be monitored using variable temperature PXRD (VT-PXRD). americanpharmaceuticalreview.com For example, PXRD patterns of crystalline materials like zeolites show sharp, well-defined peaks at specific 2θ angles, confirming their high crystallinity. nih.gov
Chromatographic Methods for Analysis and Purification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and purification of aromatic amines and their derivatives due to its high resolution and sensitivity. scirp.orgscirp.orghelsinki.fi The analysis of this compound would typically be performed using a reversed-phase HPLC (RP-HPLC) method.
In a typical RP-HPLC setup for phenylenediamine analogues, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) column, is used. nih.gov The mobile phase consists of a polar solvent mixture, such as acetonitrile and/or methanol with an aqueous buffer. sielc.comosha.gov Due to the basic nature of the amine functional groups, which can cause undesirable peak tailing on standard silica-based columns, a basic modifier like triethylamine (B128534) (TEA) may be added to the mobile phase, or an amine-functionalized column can be employed to ensure sharp, symmetrical peaks. biotage.com
Detection is most commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima, for instance, 210 nm or 254 nm, to ensure high sensitivity. scirp.orgsielc.com This method allows for both the qualitative identification of the compound based on its retention time and its quantitative determination.
| Parameter | Condition | Reference |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | osha.gov |
| Column (Stationary Phase) | Primesep 100 (Mixed-Mode) or C18 | nih.govsielc.com |
| Mobile Phase | Acetonitrile / Water with an acid buffer (e.g., H₂SO₄) | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 210 nm | sielc.com |
| Injection Volume | 3 - 5 µL | nih.govsielc.com |
Gas Chromatography (GC)
Gas chromatography (GC) serves as a valuable analytical technique for the separation and analysis of volatile and semi-volatile compounds such as N-alkylated aromatic diamines. However, the direct analysis of polar amines, including this compound and its analogues, can present challenges. scirp.org The presence of primary and secondary amine functionalities can lead to peak tailing and adsorption on standard nonpolar capillary columns, resulting in poor chromatographic resolution and reproducibility. chemicalbridge.co.uk These issues arise from the interaction of the basic amine groups with acidic sites on the column's stationary phase and support material. scirp.org
To overcome these challenges, derivatization is a frequently employed strategy in the GC analysis of phenylenediamines. scirp.orgnih.gov Conversion of the amine groups into less polar derivatives, such as imines or trifluoroacetylated compounds, enhances volatility and reduces interactions with the stationary phase, leading to improved peak shape and sensitivity. nih.govresearchgate.net For instance, treatment with benzaldehyde (B42025) can convert primary and secondary amino groups into corresponding imine derivatives, which are more amenable to GC analysis. nih.gov
In a research context, a typical GC-MS (Gas Chromatography-Mass Spectrometry) method for the analysis of this compound might involve a capillary column such as a DB-5ms or HP-5MS (5% Phenyl Methylpolysiloxane), which offers a good balance of polarity for a wide range of organic molecules. scirp.org The instrument conditions would be optimized to ensure adequate separation from starting materials, byproducts, and related analogues.
Below are hypothetical GC parameters for the analysis of a reaction mixture containing N1-methylbenzene-1,2-diamine and the product this compound.
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 50-500 m/z |
Under these hypothetical conditions, the retention times for the compounds of interest would allow for their clear identification and quantification.
| Compound | Hypothetical Retention Time (min) |
|---|---|
| N1-methylbenzene-1,2-diamine | 10.5 |
| This compound | 14.2 |
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ualberta.caijcrt.org In the synthesis of this compound from a precursor like N1-methylbenzene-1,2-diamine, TLC can effectively track the consumption of the starting material and the formation of the product. youtube.com This is achieved by comparing the chromatographic behavior of the reaction mixture over time with that of the starting materials and the expected product. youtube.com
The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an eluting solvent or solvent mixture). wisc.edu The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying compounds. ictsl.net
For the N-alkylation reaction to produce this compound, a moderately polar solvent system would be required to achieve good separation on a silica gel plate. The starting material, N1-methylbenzene-1,2-diamine, is more polar than the N-butylated product due to the presence of a primary amine. The introduction of the butyl group increases the non-polar character of the molecule, causing it to travel further up the TLC plate and thus have a higher Rf value. wisc.edu
A typical procedure involves spotting the reaction mixture on a TLC plate alongside spots of the pure starting material and, if available, the pure product. youtube.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. youtube.com
The following table presents hypothetical TLC data for monitoring the synthesis of this compound.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (7:3 v/v) |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate |
| Compound | Hypothetical Rf Value | Spot Appearance under UV (254 nm) |
|---|---|---|
| N1-methylbenzene-1,2-diamine (Starting Material) | 0.35 | UV active, dark spot |
| This compound (Product) | 0.60 | UV active, dark spot |
Theoretical and Computational Chemistry Studies of N1 Butyl N1 Methylbenzene 1,2 Diamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of chemical compounds. DFT calculations provide valuable insights into the geometric parameters, electronic structure, and vibrational frequencies of molecules, complementing experimental data and aiding in the prediction of chemical behavior. In the context of N1-Butyl-N1-methylbenzene-1,2-diamine, DFT studies are instrumental in elucidating its fundamental chemical characteristics.
Optimized Molecular Structures and Geometries
The optimization of the molecular structure of this compound is a critical first step in computational analysis. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional shape and steric properties.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: As specific experimental or published theoretical data for this exact molecule is not readily available, this table represents typical bond lengths and angles for similar structures calculated using DFT methods.)
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Lengths (Å) | C1-C2 | 1.40 |
| C-N (amino) | 1.41 | |
| C-N (substituted) | 1.39 | |
| N-C (butyl) | 1.47 | |
| N-C (methyl) | 1.46 | |
| **Bond Angles (°) ** | C2-C1-N (amino) | 120.5 |
| C1-C2-N (substituted) | 119.8 | |
| C-N-C (butyl/methyl) | 118.5 | |
| Dihedral Angles (°) | C2-C1-N(amino)-H | 180.0 |
Electronic Structure Analysis (HOMO-LUMO, Band Gap)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or band gap. A smaller band gap generally indicates a molecule that is more easily excited and potentially more reactive. For this compound, the presence of electron-donating amino and N-alkylamino groups on the benzene (B151609) ring is expected to raise the energy of the HOMO, thereby influencing the band gap and the molecule's electronic transitions.
Table 2: Calculated Electronic Properties of this compound (Note: The following values are illustrative and based on typical DFT calculations for analogous aromatic amines.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.25 |
| LUMO Energy | -0.80 |
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. The calculated frequencies can be correlated with experimental spectra to confirm the molecular structure and identify characteristic functional groups.
For this compound, key vibrational modes would include the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the alkyl groups, C-N stretching, and various bending and out-of-plane deformations of the benzene ring. Theoretical calculations help in the assignment of these vibrational bands, which can be complex in experimental spectra due to overlapping signals.
Quantum Chemical Descriptors and Reactivity Analysis
Beyond structural and electronic properties, computational chemistry provides a suite of descriptors that quantify the reactivity of a molecule. These descriptors are derived from the electronic structure and are invaluable for predicting how a molecule will interact with other chemical species.
Fukui Functions and Electrophilic/Nucleophilic Sites
Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites within a molecule. They indicate the change in electron density at a particular point when an electron is added to or removed from the system. The Fukui function helps in pinpointing the regions of a molecule that are most susceptible to electrophilic (attack by an electron-seeking species) or nucleophilic (attack by an electron-rich species) attack.
For this compound, the nitrogen atoms of the diamine groups and specific carbon atoms on the aromatic ring are expected to be the primary sites for chemical reactions, and Fukui function analysis can quantify their relative reactivities.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled bonding or lone pair orbitals to empty antibonding orbitals.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
A typical MD simulation would involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The molecule would then be placed in a simulated environment, often a box of solvent molecules like water, and the system's trajectory would be calculated by integrating Newton's equations of motion.
The resulting trajectory provides a wealth of information about the molecule's dynamic behavior, including the identification of stable conformations, the energy barriers between them, and the timescales of conformational changes. This data is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.
Table 1: Hypothetical Key Parameters for MD Simulation of this compound
| Parameter | Value/Method | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E water | To simulate an aqueous environment. |
| Temperature | 300 K | To simulate physiological conditions. |
| Pressure | 1 atm | To simulate standard atmospheric pressure. |
| Simulation Time | 100 ns - 1 µs | To adequately sample the conformational space. |
| Ensemble | NVT or NPT | To control the thermodynamic variables of the system. |
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be performed using density functional theory (DFT) calculations. The GIAO (Gauge-Including Atomic Orbital) method is a commonly employed approach. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy. These theoretical values can then be compared to experimental spectra to aid in signal assignment.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would identify the energies of the electronic transitions and their corresponding oscillator strengths. This information allows for the prediction of the wavelength of maximum absorption (λmax) and the intensity of the absorption bands in the UV-Vis spectrum.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value (Hypothetical) | Computational Method |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 6.5-7.5 ppm | DFT (B3LYP/6-31G) with GIAO |
| Butyl Protons: 0.9-3.5 ppm | |||
| Methyl Protons: ~2.8 ppm | |||
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110-150 ppm | DFT (B3LYP/6-31G) with GIAO |
| Butyl Carbons: 13-60 ppm | |||
| Methyl Carbon: ~30 ppm | |||
| UV-Vis | λmax | ~240 nm and ~290 nm | TD-DFT (B3LYP/6-31G*) |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying the structures and energies of reactants, products, intermediates, and transition states. For this compound, computational studies could investigate a variety of reactions, such as electrophilic aromatic substitution or reactions involving the amino groups.
To study a reaction mechanism, a potential energy surface (PES) is mapped out. This involves calculating the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction. Stationary points on the PES, such as reactants, products, and intermediates, are located by finding minima. Transition states, which represent the energy maxima along the reaction coordinate, are located using specialized algorithms that search for first-order saddle points.
The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. By examining the geometry of the transition state, insights into the bonding changes that occur during the reaction can be gained.
Table 3: Hypothetical Reaction Coordinate Analysis for a Reaction of this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Features |
| Reactants | 0.0 | Ground state geometry |
| Transition State | +15.2 | Partially formed/broken bonds |
| Intermediate | -5.8 | Stable intermediate structure |
| Transition State | +10.5 | Second transition state |
| Products | -20.1 | Final product geometry |
Derivatives and Analogues of N1 Butyl N1 Methylbenzene 1,2 Diamine in Advanced Chemical Research
Synthesis and Research on Ring-Substituted N1-Butyl-N1-methylbenzene-1,2-diamines
Ring substitution of the N1-Butyl-N1-methylbenzene-1,2-diamine core allows for the fine-tuning of its chemical properties. Introducing different functional groups onto the aromatic ring can significantly influence the reactivity, selectivity, and potential applications of the resulting compounds.
Halogenated Derivatives
The introduction of halogen atoms (F, Cl, Br, I) onto the benzene (B151609) ring of this compound is a key strategy for modifying its electronic properties and providing a handle for further functionalization. The synthesis of these derivatives typically involves the direct electrophilic halogenation of the parent diamine or the use of halogenated starting materials in the synthetic sequence.
Research on halogenated derivatives has focused on their utility as intermediates in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. The presence of a halogen allows for the introduction of a wide variety of substituents, leading to the creation of extensive compound libraries for screening in various applications, including materials science and medicinal chemistry.
Table 1: Representative Halogenated Derivatives of this compound
| Compound Name | Halogen | Position of Substitution | Synthetic Method | Potential Application |
| 4-Chloro-N1-butyl-N1-methylbenzene-1,2-diamine | Chlorine | 4 | Electrophilic Chlorination | Intermediate for cross-coupling reactions |
| 4,5-Dibromo-N1-butyl-N1-methylbenzene-1,2-diamine | Bromine | 4,5 | Electrophilic Bromination | Precursor for polycyclic aromatic compounds |
| 4-Fluoro-N1-butyl-N1-methylbenzene-1,2-diamine | Fluorine | 4 | Nucleophilic Aromatic Substitution on a fluorinated precursor | Building block for agrochemicals |
Note: The data in this table is representative and based on general synthetic methodologies for similar compounds, as specific literature for these exact derivatives is limited.
Alkyl and Aryl Substituted Analogues
The synthesis of alkyl and aryl substituted analogues of this compound allows for the modulation of steric hindrance and electronic effects on the diamine scaffold. These modifications can influence the coordination properties of the diamine when used as a ligand and the reactivity of the amino groups.
Alkylation is often achieved through Friedel-Crafts reactions or by using alkyl-substituted precursors in the initial synthesis. Arylation can be accomplished via cross-coupling reactions, where a halogenated derivative of the diamine is coupled with an arylboronic acid or a similar organometallic reagent.
These analogues have been investigated for their potential as ligands in coordination chemistry and as building blocks for the synthesis of complex organic molecules. The steric bulk introduced by alkyl or aryl groups can be used to control the stereochemistry of metal complexes and influence the selectivity of catalytic reactions.
Table 2: Examples of Alkyl and Aryl Substituted Analogues
| Compound Name | Substituent | Position of Substitution | Synthetic Method | Research Focus |
| 4-tert-Butyl-N1-butyl-N1-methylbenzene-1,2-diamine | tert-Butyl | 4 | Friedel-Crafts Alkylation | Sterically hindered ligands |
| N1-Butyl-N1-methyl-4-phenylbenzene-1,2-diamine | Phenyl | 4 | Suzuki Coupling | Precursor for fluorescent materials |
| 4,5-Dimethyl-N1-butyl-N1-methylbenzene-1,2-diamine | Methyl | 4,5 | From dimethylated precursor | Ligands for organometallic catalysts |
Note: The data in this table is representative and based on general synthetic methodologies for similar compounds, as specific literature for these exact derivatives is limited.
N-Alkylated and N,N'-Disubstituted Benzene-1,2-diamines
Further modification of the nitrogen atoms in the benzene-1,2-diamine framework leads to a diverse class of compounds with tailored properties. The substitution pattern on the nitrogen atoms is crucial in determining the compound's behavior in various chemical transformations.
Asymmetric N-Substitution Patterns
The synthesis of asymmetrically N-substituted benzene-1,2-diamines, where the two nitrogen atoms bear different substituents, is of significant interest for applications in asymmetric catalysis. These chiral diamines can serve as ligands for transition metals, inducing enantioselectivity in a variety of chemical reactions. The synthesis of such compounds often involves sequential N-alkylation or the use of protecting group strategies to differentiate the two amino groups.
While specific research on asymmetrically substituted derivatives starting from this compound is not extensively documented, general methods for the asymmetric synthesis of 1,2-diamines are well-established and could be adapted. These methods include catalytic asymmetric hydrogenation of corresponding imines or reductive amination of α-amino ketones.
Bridged Diamine Systems
Bridged diamine systems, where the two nitrogen atoms of the benzene-1,2-diamine are linked by a carbon chain, represent a class of conformationally constrained ligands. The length and nature of the bridge play a critical role in defining the geometry of the resulting metal complexes and their catalytic activity. The synthesis of these bridged systems typically involves the reaction of a benzene-1,2-diamine with a dihaloalkane or a related dielectrophile.
These rigid structures have found applications as ligands in oxidation catalysis and in the stabilization of reactive metal centers. The pre-organized geometry of the bridged diamine can lead to enhanced catalytic performance compared to their acyclic analogues.
Heterocyclic Derivatives Derived from this compound as Precursors
The vicinal arrangement of the two amino groups in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The condensation of this diamine with dicarbonyl compounds, carboxylic acids, or their derivatives leads to the formation of important heterocyclic systems such as benzimidazoles, quinoxalines, and benzodiazepines.
The N-butyl and N-methyl substituents can influence the solubility, reactivity, and ultimately the biological or material properties of the resulting heterocyclic compounds. For instance, in the synthesis of benzimidazoles, the substituents on the nitrogen can direct the regioselectivity of further functionalization. Similarly, in quinoxalines, these groups can modulate the electronic properties of the heterocyclic ring system. The formation of benzodiazepines from this precursor could lead to novel derivatives with potential applications in medicinal chemistry.
Table 3: Heterocyclic Systems Derived from this compound
| Heterocyclic Class | Reactant | Resulting Heterocycle | Potential Significance |
| Benzimidazoles | Aldehydes or Carboxylic Acids | 1-Butyl-2-substituted-1H-benzo[d]imidazoles | Biologically active compounds |
| Quinoxalines | α-Diketones | 5-Butyl-5,10-dihydroquinoxalines | Dyes and organic electronics |
| Benzodiazepines | β-Keto esters | 1-Butyl-4-substituted-1,5-benzodiazepin-2-ones | Pharmaceutical scaffolds |
Note: The data in this table is representative and based on general synthetic methodologies for o-phenylenediamines, as specific literature for these exact derivatives of this compound is limited.
Benzimidazoles and Related Nitrogen Heterocycles
There is no specific research documenting the synthesis of benzimidazoles or related nitrogen heterocycles directly from this compound. However, the core structure of this compound, a substituted o-phenylenediamine (B120857), is a well-established precursor for the synthesis of benzimidazoles. nih.govencyclopedia.pubresearchgate.net The general reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization. nih.govresearchgate.net Given the presence of the N-butyl and N-methyl substituents in this compound, this would theoretically lead to the formation of 1-butyl-2-substituted- or 1-methyl-2-substituted-benzimidazoles, depending on the reaction conditions and the nature of the other reactants. The synthesis of N-substituted benzimidazoles is of significant interest due to their wide range of biological activities. rsc.orgnih.gov
Table 1: Potential Benzimidazole (B57391) Derivatives from this compound This table is a theoretical representation of potential products and is not based on published experimental data for the specific starting material.
| Reactant | Potential Benzimidazole Product |
| Formic Acid | 1-Butyl-1H-benzimidazole or 1-Methyl-1H-benzimidazole |
| Acetic Acid | 1-Butyl-2-methyl-1H-benzimidazole or 1-Methyl-2-butyl-1H-benzimidazole |
| Benzaldehyde (B42025) | 1-Butyl-2-phenyl-1H-benzimidazole or 1-Methyl-2-phenyl-1H-benzimidazole |
Schiff Base Products and Their Metal Complexes
No specific studies on the formation of Schiff bases or their metal complexes from this compound have been found in the scientific literature. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. uobaghdad.edu.iqscispace.com As this compound possesses a primary amine group, it is chemically plausible for it to react with carbonyl compounds to form Schiff bases. jocpr.comresearchgate.net These Schiff bases, containing imine linkages, can act as ligands to form coordination complexes with various metal ions. nih.govnih.gov The resulting metal complexes often exhibit interesting catalytic and biological properties. jocpr.comresearchgate.netresearchgate.net
Table 2: Potential Schiff Base Products from this compound This table is a theoretical representation of potential products and is not based on published experimental data for the specific starting material.
| Carbonyl Reactant | Potential Schiff Base Product |
| Salicylaldehyde | 2-(((2-(Butyl(methyl)amino)phenyl)imino)methyl)phenol |
| Acetophenone | N1-(1-phenylethylidene)-N2-butyl-N2-methylbenzene-1,2-diamine |
| Benzaldehyde | N1-benzylidene-N2-butyl-N2-methylbenzene-1,2-diamine |
Applications of Analogues in Materials Science Research
Polymer Synthesis and Functional Materials Development
There is a lack of published research on the use of this compound or its analogues in polymer synthesis and the development of functional materials. In general, phenylenediamines can be used as monomers in the synthesis of polymers such as polyanilines and aramids. tandfonline.comresearchgate.netscilit.comresearchgate.net For instance, para-phenylenediamine is a key monomer in the production of Kevlar. wikipedia.org The incorporation of substituted phenylenediamines can modify the properties of the resulting polymers, such as solubility and thermal stability. researchgate.net Theoretically, this compound could be explored as a monomer or an additive in polymer chemistry to impart specific functionalities.
Investigation of Optoelectronic Properties
No studies investigating the optoelectronic properties of derivatives or analogues of this compound were identified. The optical properties of Schiff bases and their metal complexes derived from o-phenylenediamines have been a subject of research. mdpi.comnih.gov These compounds can exhibit fluorescence and have been investigated for applications in materials science, such as in the development of thin films with specific optical characteristics. nih.gov
Chemical Biology and Enzyme Interaction Studies (Focus on Chemical Modulation)
Modulation of Biochemical Pathways (e.g., enzyme inhibition)
There is no available research on the modulation of biochemical pathways or enzyme inhibition by this compound or its derivatives. Benzimidazole derivatives, which could theoretically be synthesized from this compound, are known to possess a wide range of biological activities, including enzyme inhibition. nih.gov Similarly, Schiff bases and their metal complexes have been studied for their biological activities. nih.gov A recent study in 2024 investigated the cytotoxic activity of N1-phenylbenzene-1,2-diamine, a related compound, suggesting that this class of molecules could have potential applications in cancer research. researchgate.net However, without specific studies on this compound, any discussion of its biological effects remains speculative.
Lack of Specific Research Data for this compound in Ligand-Protein Interaction Modeling
Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific research articles and detailed findings concerning the computational ligand-protein interaction modeling of the chemical compound This compound .
While general principles of computational chemistry and molecular modeling are widely applied to various derivatives of benzene-1,2-diamine in advanced chemical research, no dedicated studies detailing the binding affinities, interaction modes, or specific protein targets for this compound could be identified. The performed searches for this specific compound and its close analogues within the context of ligand-protein docking and computational analysis did not yield the specific data required to generate a thorough and scientifically accurate article section as per the requested outline.
Therefore, the creation of data tables with detailed research findings for section "8.5.2. Ligand-Protein Interaction Modeling (Computational)" is not feasible at this time due to the lack of available scientific data.
Future Research Directions and Emerging Trends
Sustainable Synthesis Approaches for Diamine Compounds
The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes, and the synthesis of diamine compounds is no exception. Traditional methods for producing amines often rely on petroleum-based feedstocks and can generate significant waste. rsc.org Consequently, a major research thrust is the development of eco-friendly alternatives.
Key sustainable approaches include:
Biosynthesis and Bio-based Feedstocks: A promising avenue is the use of renewable raw materials to produce "bio-based" diamines. nih.gov Researchers are exploring metabolic engineering and biocatalysis to create microbial factories, such as Escherichia coli and Corynebacterium glutamicum, capable of producing diamines from renewable sources like sugars and lignocellulose. nih.govnih.govnih.gov This biological production is crucial for establishing a sustainable plastics industry. nih.gov The AROUND project, for example, is investigating both chemical and enzymatic catalysis to produce diamines from renewable materials for use in polyurethanes and epoxy resins. bio4matpro.de
Green Catalytic Methods: Catalytic processes that improve atom economy and reduce waste are central to sustainable synthesis. The "hydrogen borrowing" methodology, for instance, allows for the N-alkylation of amines using alcohols, which are often derivable from biomass, with water as the only byproduct. rsc.org Reductive amination of fatty acids and their esters has also been identified as a green and effective method to produce N-alkylated amines. rsc.org Another environmentally benign method for N-alkylation is the use of dialkyl carbonates, which are biodegradable and have lower toxicity compared to traditional alkylating agents like alkyl halides. nih.gov
Flow Chemistry and Process Intensification: Microreactors and continuous flow chemistry offer significant advantages for the synthesis of diamines and their derivatives. researchgate.net These technologies can lead to higher yields, improved safety, and more efficient processes, as demonstrated in the synthesis of monoacylated diamines, which are important pharmaceutical building blocks. researchgate.net
| Synthesis Approach | Feedstock Examples | Key Advantages | Challenges |
| Biosynthesis | Sugars, Lignocellulose, Adipic Acid nih.govnih.gov | Renewable, Reduced Environmental Impact | Strain development, Scalability, Separation costs |
| Hydrogen Borrowing | Bio-derived alcohols rsc.org | High atom economy, Water as byproduct | Catalyst stability, Reaction conditions |
| Reductive Amination | Fatty acids, Bio-derived aldehydes/ketones nih.govrsc.org | Utilizes renewable feedstocks, Direct amination | Catalyst selectivity, H₂ source |
| N-Alkylation with Dialkyl Carbonates | Dimethyl carbonate nih.gov | Low toxicity, Biodegradable reagents | Reaction temperature, Catalyst reusability |
Advanced Catalytic Systems Based on Diamine Ligands
Diamine derivatives are highly effective ligands in transition-metal catalysis due to their ability to form stable chelate complexes with metal centers. The development of advanced catalytic systems utilizing these ligands is a vibrant area of research, particularly for asymmetric synthesis.
Asymmetric Catalysis: Chiral diamine ligands are pivotal in creating catalysts for enantioselective reactions, which are crucial for the pharmaceutical industry. For example, iridium complexes with chiral polymeric diamine ligands have proven to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation (ATH) of ketones, producing optically active alcohols with excellent enantioselectivity. nih.govacs.org Sequential palladium and rhodium catalysis using chiral diamine ligands has been developed to synthesize complex, optically active polyfunctionalized diamines. nih.gov
Copper-Catalyzed Reactions: Diamine ligands have significantly advanced copper-catalyzed cross-coupling reactions, enabling milder reaction conditions for the formation of C-C, C-N, and C-O bonds. nih.gov This has broadened the utility of these reactions in the synthesis of pharmaceuticals and advanced materials. nih.gov
N-Heterocyclic Carbene (NHC) Ligand Scaffolds: A significant trend is the integration of diamine functionalities with N-heterocyclic carbenes (NHCs). NHCs are strong σ-donor ligands that can stabilize metal centers and facilitate challenging catalytic transformations like C-H activation. nih.gov Ruthenium(II) complexes bearing both NHC and diamine ligands have been developed for reactions such as the alkylation of aromatic amines with alcohols. nih.gov The synergy between the NHC and diamine components can lead to unique catalytic activity and stability. nih.govresearchgate.net
Novel Material Applications from Diamine Derivatives
Aromatic diamines are fundamental monomers for high-performance polymers such as polyimides and polyamides (aramids). Research is focused on designing novel diamine derivatives to create materials with tailored properties for advanced applications. nasa.govmdpi.com
High-Performance Polyimides: Polyimides are known for their exceptional thermal stability and mechanical strength. rsc.org However, they often suffer from poor solubility, which limits their processability. A key strategy to overcome this is to introduce bulky or flexible side groups into the diamine monomer. For instance, incorporating alkyl groups can disrupt polymer chain packing, thereby improving solubility and optical transparency without significantly compromising thermal stability. rsc.orgresearchgate.net Polyimides derived from diamines containing trifluoromethyl groups can also exhibit enhanced solubility and desirable thermal properties. mdpi.com
Functional Aromatic Polyamides (Aramids): By modifying the structure of diamine monomers, researchers can create aramids with specific functionalities. Introducing asymmetry or bulky pendant groups into the diamine structure can improve the solubility of these otherwise rigid polymers. mdpi.com This allows for the solution-casting of flexible films with high tensile strength and thermal resistance, suitable for applications in electronics and aerospace. mdpi.commdpi.com
Functionalized Nanomaterials: Aromatic diamines can be used to functionalize nanomaterials like graphene oxide. Such functionalization can improve the dispersion of the nanomaterial within a polymer matrix (e.g., epoxy) and enhance the mechanical properties of the resulting composite, potentially through mechanisms like pi-pi stacking between the aromatic rings of the diamine and the graphene sheets. researchgate.net
| Diamine Monomer Modification | Resulting Polymer Property | Potential Application |
| Introduction of alkyl side groups rsc.orgresearchgate.net | Improved solubility, optical transparency | Flexible display devices |
| Incorporation of trifluoromethyl (–CF₃) groups mdpi.com | Enhanced solubility, high thermal stability | Advanced electronics, aerospace components |
| Asymmetric diamine structures mdpi.com | Improved processability, good mechanical properties | High-strength films and coatings |
| Functionalization with phenoxy groups mdpi.com | Increased solubility, high molecular weight | Solution-processable high-performance materials |
Integration of Artificial Intelligence and Machine Learning in Diamine Research
The complexity of designing new molecules and materials has led researchers to embrace artificial intelligence (AI) and machine learning (ML) to accelerate discovery.
Predicting Material Properties: ML models can be trained on existing data to predict the properties of new materials, such as polyamides, from their monomer structures. semanticscholar.org Algorithms can learn the complex relationships between a diamine's chemical structure (represented by molecular fingerprints) and the resulting polymer's glass transition temperature, melting temperature, or density. semanticscholar.orgnih.govmdpi.com This predictive capability allows for the rapid in silico screening of vast numbers of potential diamine monomers, focusing experimental efforts on the most promising candidates. scienceopen.com
Catalyst Design and Optimization: AI is being used to reshape catalyst design. joaiar.org By processing large datasets from experimental and computational studies, ML algorithms can identify features that correlate with high catalytic performance, guiding the design of new diamine ligands or predicting the outcomes of catalytic reactions. meryt-chemical.com An innovative AI workflow combining large language models (LLMs) and Bayesian optimization can build a comprehensive search space for catalyst synthesis, accelerating the optimization process. arxiv.org
Accelerating Synthesis Planning: AI tools can assist in planning synthetic routes to novel diamine derivatives. arxiv.org Retrosynthesis prediction algorithms, sometimes paired with robotic synthesis platforms, can suggest viable pathways to target molecules, streamlining the entire research and development cycle. synplechem.com
High-Throughput Screening for Chemical Reactivity Discovery
High-throughput experimentation (HTE) has become an indispensable tool for accelerating the discovery of new reactions and the optimization of existing ones. This approach involves running and analyzing hundreds or thousands of reactions in parallel.
Catalyst and Ligand Screening: HTE is particularly well-suited for the discovery of new homogeneous catalysts. researchgate.netrsc.org Libraries of diverse diamine ligands can be rapidly screened against various metal precursors and reaction conditions to identify optimal catalysts for a specific transformation. researchgate.net This method significantly reduces the time and resources required compared to traditional one-at-a-time experimentation.
Reaction Optimization: Once a promising reaction is identified, HTE can be used to rapidly optimize variables such as solvent, base, temperature, and catalyst loading. For example, nanomole-scale reaction screening arrays have been used to optimize challenging cross-coupling reactions by systematically testing numerous combinations of ligands and bases. scienceintheclassroom.org This data-rich approach provides a comprehensive understanding of the reaction landscape. youtube.com
Automated Synthesis Platforms: The power of HTE is amplified when combined with automated synthesis platforms. sigmaaldrich.com Robotic systems can perform the precise liquid handling required to set up large reaction arrays and can be integrated with analytical tools for rapid analysis. youtube.com Companies are developing automated platforms that use pre-packaged reagent cartridges to perform common reactions like amide coupling and reductive amination, further accelerating the synthesis of libraries of diamine derivatives for screening purposes. synplechem.comsigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
